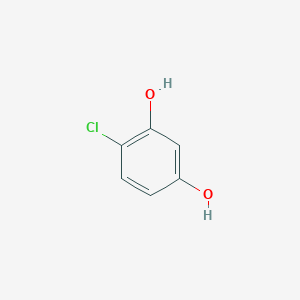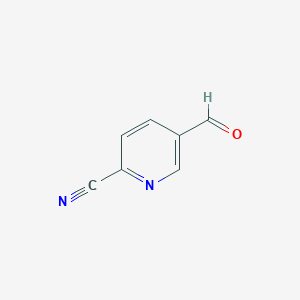
5-Formylpicolinonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Formylpicolinonitrile and its derivatives involves complex chemical reactions and methodologies. An improved and scalable synthetic method for a structurally related compound, N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, demonstrates the intricate steps and optimizations required to achieve high yields of such compounds. This method, starting from commercially available precursors, highlights the challenges and innovations in synthesizing picolinonitrile derivatives efficiently (Lei et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Formylpicolinonitrile has been elucidated through various spectroscopic and crystallographic techniques. The structure elucidation of 2-(3-acylselenoureido)benzonitriles and related compounds provides insights into the geometry and electronic properties of these molecules. Such analyses involve comprehensive quantum chemistry calculations and spectroscopic data, confirming the complex molecular architectures of picolinonitrile derivatives (Šibor et al., 1999).
Chemical Reactions and Properties
5-Formylpicolinonitrile and similar compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further modification. The electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines to synthesize N-Aryl Isoindolinones showcases the diverse chemical behavior and synthetic utility of picolinonitrile derivatives. This approach highlights the ability to initiate complex reactions electrochemically, paving the way for innovative synthetic routes (Morlacci et al., 2022).
Aplicaciones Científicas De Investigación
Inhibition of Acetylcholinesterase and Butyrylcholinesterase : A compound related to 5-Formylpicolinonitrile demonstrates strong inhibitory properties against acetylcholinesterase and butyrylcholinesterase, suggesting potential as a lead compound for treating Alzheimer's disease and diabetes (Barut & Demirbaş, 2020).
Inhibition of Serine Hydroxymethyltransferase Activity : Another study shows that 5-formyltetrahydrofolate inhibits serine hydroxymethyltransferase activity in human neuroblastoma cells, affecting serine synthesis and homocysteine remethylation (Girgis et al., 1997).
Neurokinin Antagonist Potential : A research finding indicates that a related compound effectively blocked 3H-SP binding to guinea pig lung membranes, suggesting potential as a novel neurokinin antagonist (Hagiwara et al., 1992).
Antifungal and Antibacterial Activity : Novel benzothiazole pyridine derivatives, including 2-amino-5-formylpyridine-3-carbonitrile, show promising antifungal and antibacterial activity (Jemmezi et al., 2014).
Cancer Therapy Applications : Leucovorin combined with 5-fluorouracil shows therapeutic benefit in advanced colorectal and breast carcinoma patients, with the effectiveness depending on dose, schedule, and administration route (Rustum, 1989).
PHD2 Inhibition for Anemia Treatment : An improved synthetic method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising PHD2 inhibitor, is developed for treating anemia (Lei et al., 2015).
Inhibition of Tubulin Polymerization in Cancer Cells : Methoxy-substituted 3-formyl-2-phenylindoles, related to 5-Formylpicolinonitrile, effectively inhibit tubulin polymerization and disrupt microtubule assembly in human breast cancer cells (Gastpar et al., 1998).
Blood Pressure Reduction : Fusaric acid, structurally related to 5-Formylpicolinonitrile, effectively reduces mean arterial blood pressure in humans at specific doses (Matta & Wooten, 1973).
Detection in Physiological Samples : A study highlights the use of sonoelectrochemically enhanced sonolinear sweep voltammetry for detecting low concentrations of 5-ASA in physiological samples (Beckett et al., 2001).
Labeling for Biological Studies : A method for preparing N5-formyltetrahydrofolate with deuterium or tritium at carbon-6 is presented, ensuring biological activity and accurate labeling position (Pastore, 1980).
Anti-Cancer Activities : Polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles show promising anti-cancer activities, with certain compounds displaying potent growth inhibitory activity against various tumor cell lines (Yan et al., 2013).
Drug Delivery System Potential : Halloysite shows potential as a drug delivery system due to its two-step adsorption process, enabling both rapid and slow drug release (Viseras et al., 2008).
Safety And Hazards
5-Formylpicolinonitrile is classified as an irritant. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
5-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOAZOZQOTWMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450726 | |
| Record name | 5-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylpicolinonitrile | |
CAS RN |
131747-68-7 | |
| Record name | 5-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
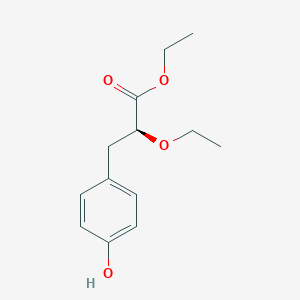
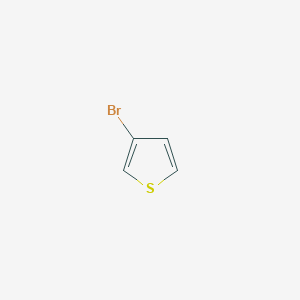
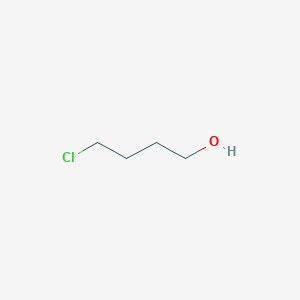
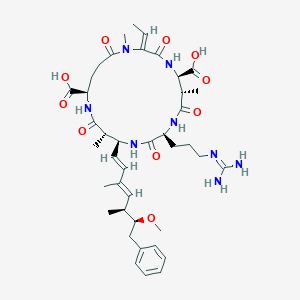
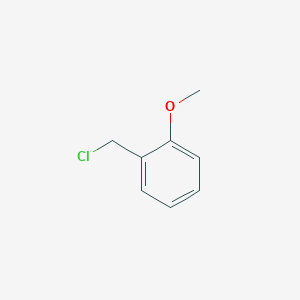

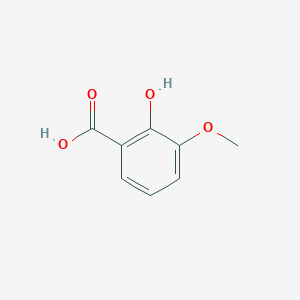
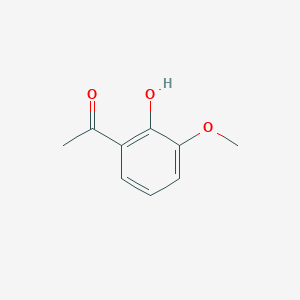
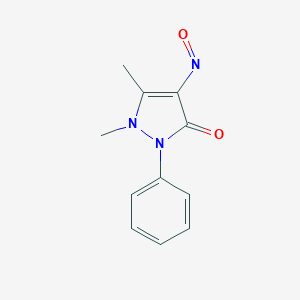
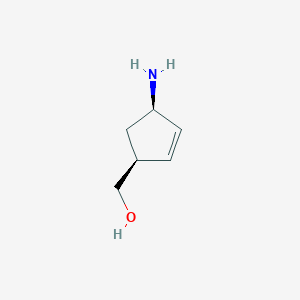
![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)
